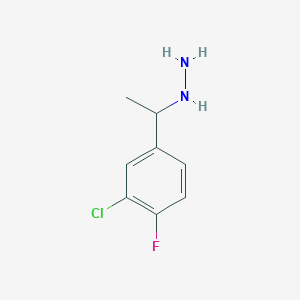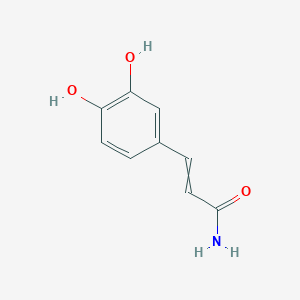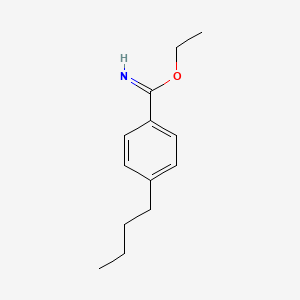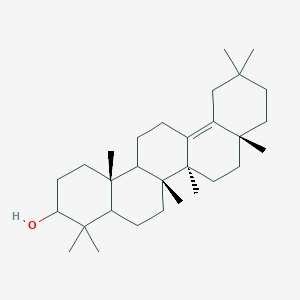![molecular formula C20H25NO4 B12434604 1H-Indolo[7a,1-a]isoquinoline, erythrinan deriv.; Erythristemin](/img/structure/B12434604.png)
1H-Indolo[7a,1-a]isoquinoline, erythrinan deriv.; Erythristemin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indolo[7a,1-a]isoquinoline, erythrinan deriv.; Erythristemin is a complex organic compound belonging to the class of indoloisoquinoline alkaloids. These compounds are known for their diverse biological activities and potential therapeutic applications. Erythristemin, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indolo[7a,1-a]isoquinoline derivatives typically involves multi-step processes. One common method is the visible-light-induced radical cascade cyclization reaction. This method features mild reaction conditions and exceptional functional group tolerance, allowing for the synthesis of various indoloisoquinoline derivatives in good to excellent yields . Another approach involves the reaction of 2-aryl-N-acryloyl indoles with aryl or alkyl α-keto acids under an air environment, which also yields the desired core structure efficiently .
Industrial Production Methods: While specific industrial production methods for Erythristemin are not extensively documented, the general principles of organic synthesis and scale-up processes apply. These methods would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indolo[7a,1-a]isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Indolo[7a,1-a]isoquinoline derivatives, including Erythristemin, have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They serve as probes to study biological processes and interactions.
Industry: These compounds are explored for their potential use in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Erythristemin involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme α-glucosidase, altering its conformation and inhibiting its activity. This inhibition delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia . Molecular docking and dynamics simulations have provided insights into the binding interactions and conformational changes induced by Erythristemin .
Vergleich Mit ähnlichen Verbindungen
Erythristemin can be compared with other indoloisoquinoline derivatives, such as:
Indolo[1,2-b]isoquinoline: Known for its α-glucosidase inhibitory effects.
Indolo[2,3-b]quinoxalines: These compounds exhibit diverse biological activities and are synthesized using Ru(II)-catalyzed tandem ortho-C–H functionalization reactions.
Uniqueness: Erythristemin stands out due to its specific structural features and potent biological activities, particularly its strong α-glucosidase inhibitory effect, which is significantly higher than that of standard inhibitors like acarbose .
Eigenschaften
Molekularformel |
C20H25NO4 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
(13bS)-2,9,11,12-tetramethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline |
InChI |
InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-8-21-12-19(25-4)15-9-17(23-2)18(24-3)10-16(15)20(13,21)11-14/h5-7,9-10,14,19H,8,11-12H2,1-4H3/t14?,19?,20-/m0/s1 |
InChI-Schlüssel |
IUMRZRWBQPPMSS-DZJIEVIWSA-N |
Isomerische SMILES |
COC1C[C@@]23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)OC)C=C1 |
Kanonische SMILES |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)OC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Amino[(4-methylbenzyl)sulfanyl]methaniminium chloride](/img/structure/B12434526.png)
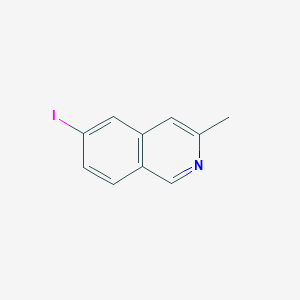

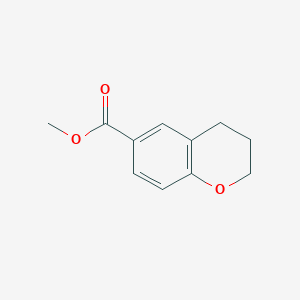



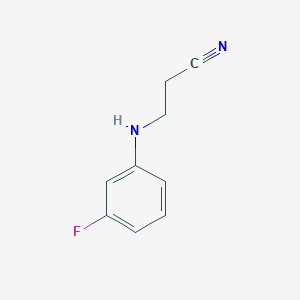
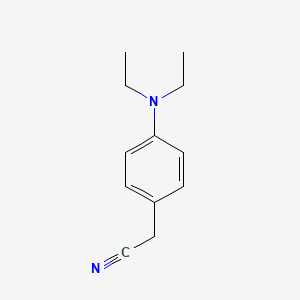
![(2R,3R,4S,5S,6R)-2-[[(6R,8R,10R,12S,14S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12434575.png)
